molecular formula C6H10BrN3 B3373332 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1001500-52-2

1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B3373332
CAS No.: 1001500-52-2
M. Wt: 204.07 g/mol
InChI Key: ARLPRHAVUSVMMO-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is an organic compound characterized by a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 4-bromo-3-methyl-1-phenyl-2-pyrazolin-5-one with hydrazine hydrate under reflux conditions yields the desired pyrazole ring.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetonitrile.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: N-oxides.

    Reduction: Dehalogenated pyrazoles.

Scientific Research Applications

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It is explored for its potential in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects depends on its application:

    Medicinal Chemistry: It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom and the pyrazole ring play crucial roles in the binding affinity and specificity.

    Biological Studies: It can interact with specific receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-bromopyrazole: Similar structure but lacks the N-methylmethanamine group.

    4-Bromo-1-methyl-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

    5-Bromo-1-methyl-1H-pyrazole: Similar but with the bromine atom at a different position.

Uniqueness

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the presence of both the bromine atom and the N-methylmethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable tool in various fields of scientific research, from medicinal chemistry to material science.

Properties

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLPRHAVUSVMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247242
Record name 4-Bromo-N,1-dimethyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-52-2
Record name 4-Bromo-N,1-dimethyl-1H-pyrazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N,1-dimethyl-1H-pyrazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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